![molecular formula C17H22O2S B14364783 1-(Benzenesulfonyl)-5,5-dimethyl-2,3,4,5,6,7-hexahydro-1H-indene CAS No. 90859-34-0](/img/no-structure.png)
1-(Benzenesulfonyl)-5,5-dimethyl-2,3,4,5,6,7-hexahydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzenesulfonyl)-5,5-dimethyl-2,3,4,5,6,7-hexahydro-1H-indene is an organic compound that belongs to the class of sulfonyl compounds It features a benzenesulfonyl group attached to a hexahydroindene ring system, which is further substituted with two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-5,5-dimethyl-2,3,4,5,6,7-hexahydro-1H-indene typically involves the reaction of benzenesulfonyl chloride with a suitable precursor. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride to chlorinate benzenesulfonic acid, followed by the reaction with the hexahydroindene derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes where benzenesulfonic acid is treated with chlorinating agents under controlled conditions. The reaction is typically carried out in the presence of a solvent and at elevated temperatures to ensure complete conversion .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Benzenesulfonyl)-5,5-dimethyl-2,3,4,5,6,7-hexahydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different sulfonamide derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium hydroxide in the presence of benzenesulfonyl chloride are commonly employed
Major Products: The major products formed from these reactions include sulfonamides, sulfonates, and various substituted derivatives depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(Benzenesulfonyl)-5,5-dimethyl-2,3,4,5,6,7-hexahydro-1H-indene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Benzenesulfonyl)-5,5-dimethyl-2,3,4,5,6,7-hexahydro-1H-indene involves its interaction with various molecular targets and pathways:
Molecular Targets: The sulfonyl group can interact with nucleophilic sites in biological molecules, leading to the formation of stable sulfonamide bonds.
Similar Compounds:
Benzenesulfonic Acid: A simpler analog with similar sulfonyl functionality but without the hexahydroindene ring.
Toluene-4-sulfonic Acid: Another sulfonic acid derivative with a methyl group on the benzene ring.
Phenylsulfonic Acid: Similar in structure but lacks the hexahydroindene ring system.
Uniqueness: this compound is unique due to its combination of a sulfonyl group with a hexahydroindene ring system, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in organic synthesis and industrial processes .
Eigenschaften
90859-34-0 | |
Molekularformel |
C17H22O2S |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
3-(benzenesulfonyl)-6,6-dimethyl-1,2,3,4,5,7-hexahydroindene |
InChI |
InChI=1S/C17H22O2S/c1-17(2)11-10-15-13(12-17)8-9-16(15)20(18,19)14-6-4-3-5-7-14/h3-7,16H,8-12H2,1-2H3 |
InChI-Schlüssel |
APUWJCJSMLVXQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2=C(C1)CCC2S(=O)(=O)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.